2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
CAS No.: 17432-00-7
Cat. No.: VC4053165
Molecular Formula: C11H11F3O3
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid - 17432-00-7](/images/structure/VC4053165.png)
Specification
CAS No. | 17432-00-7 |
---|---|
Molecular Formula | C11H11F3O3 |
Molecular Weight | 248.2 g/mol |
IUPAC Name | 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid |
Standard InChI | InChI=1S/C11H11F3O3/c1-10(2,9(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Standard InChI Key | DRROMOGOGUVQOW-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES | CC(C)(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a central propanoic acid group () attached to a methyl group and a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl () group at the meta position of the phenoxy ring introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The methyl group at the alpha position of the carboxylic acid enhances steric hindrance, potentially affecting intermolecular interactions .
The IUPAC name, 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, precisely describes this arrangement. Computational models derived from PubChem data for analogous compounds suggest a planar geometry for the aromatic ring, with the trifluoromethyl group adopting a conformation that minimizes steric clashes .
Physicochemical Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 248.20 g/mol | |
Purity | ≥95% | |
Storage Conditions | Cool, dry environment | |
Hazard Statements | H315, H319, H335 |
The compound’s solubility is influenced by the polar carboxylic acid group and the lipophilic trifluoromethylphenoxy moiety. It is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but exhibits limited solubility in water .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid typically involves nucleophilic substitution reactions. One common route involves:
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Alkylation of 3-(trifluoromethyl)phenol with methyl 2-bromopropanoate in the presence of a base (e.g., potassium carbonate).
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Hydrolysis of the resulting ester intermediate under acidic or basic conditions to yield the carboxylic acid .
Alternative methods may utilize Ullmann coupling or Mitsunobu reactions to form the ether linkage between the phenol and propanoic acid derivatives. The choice of synthetic route depends on the desired yield, scalability, and purity requirements .
Industrial Applications
This compound serves as a critical intermediate in:
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Agrochemicals: As a building block for herbicides and insecticides, leveraging the bioactivity-enhancing properties of the trifluoromethyl group .
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Pharmaceuticals: In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors, where the fluorine substituent improves metabolic stability .
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Materials Science: As a monomer for fluorinated polymers with enhanced thermal and chemical resistance .
Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group () confers moderate acidity, enabling salt formation with bases. Deprotonation facilitates nucleophilic reactions at the carbonyl carbon, such as amide or ester formation .
Electrophilic Substitution
The electron-deficient aromatic ring (due to ) directs electrophilic substitution to the para position relative to the phenoxy group. This reactivity is exploited in further functionalization to create derivatives with tailored properties .
Biological and Pharmacological Insights
Mechanism of Action
In pharmacological contexts, the compound’s trifluoromethyl group enhances membrane permeability and target binding affinity. Studies suggest inhibitory effects on cyclooxygenase (COX) enzymes, analogous to other propanoic acid derivatives like ibuprofen .
Recent Advances and Future Directions
Catalytic Applications
Recent research explores the use of this compound as a ligand in transition metal catalysis. Its rigid structure and electron-withdrawing groups stabilize metal centers, improving catalytic efficiency in cross-coupling reactions .
Sustainable Synthesis
Efforts to develop greener synthetic routes include photocatalytic methods and solvent-free conditions, reducing environmental impact while maintaining high yields .
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